ORM-10103

Description

Properties

IUPAC Name |

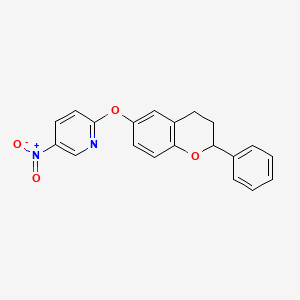

5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZONLGPIHCCJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591873 | |

| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488847-28-5 | |

| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 488847-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ORM-10103 in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10103 is a novel small molecule that has demonstrated significant potential as a highly selective inhibitor of the cardiac Na+/Ca2+ exchanger (NCX). This technical guide provides a comprehensive overview of the mechanism of action of this compound in cardiac myocytes, detailing its molecular target, electrophysiological effects, and anti-arrhythmic properties. The information presented is based on key preclinical studies and is intended to serve as a resource for researchers and drug development professionals in the field of cardiovascular pharmacology.

Introduction to this compound

This compound is an experimental drug candidate that has garnered attention for its specific inhibition of the sodium-calcium exchanger (NCX) in the heart.[1][2][3] The NCX is a critical sarcolemmal transporter responsible for maintaining calcium homeostasis in cardiac myocytes.[1][2] By modulating intracellular calcium levels, the NCX plays a significant role in excitation-contraction coupling and the electrical activity of the heart.[1][2][3] Dysregulation of NCX function has been implicated in various cardiac pathologies, including arrhythmias and heart failure, making it an attractive therapeutic target.[1][2] this compound has emerged as a promising tool for both studying the physiological and pathophysiological roles of NCX and for the potential development of novel anti-arrhythmic therapies.[1][3]

Core Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger (NCX)

The primary mechanism of action of this compound is the potent and selective inhibition of the cardiac Na+/Ca2+ exchanger.[1][2][4] The NCX is an electrogenic transporter that facilitates the exchange of three sodium ions (Na+) for one calcium ion (Ca2+) across the cell membrane. It can operate in two modes: a forward mode (calcium efflux) and a reverse mode (calcium influx), depending on the transmembrane electrochemical gradients for Na+ and Ca2+.

This compound has been shown to inhibit both the inward and outward currents mediated by the NCX in a concentration-dependent manner.[3][4] This mode-independent inhibition is a key feature of its pharmacological profile.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger and its anti-arrhythmic effects.

Quantitative Analysis of this compound Activity

Electrophysiological studies have quantified the inhibitory effects of this compound on various ion channels in canine ventricular myocytes. The data highlights its high selectivity for the NCX.

| Parameter | Value | Cell Type | Comments | Reference |

| NCX Inhibition | ||||

| Inward NCX Current (EC50) | 780 nM | Canine Ventricular Myocytes | Estimated value for the inhibition of the inward (reverse) mode of the NCX. | [3] |

| Outward NCX Current (EC50) | 960 nM | Canine Ventricular Myocytes | Estimated value for the inhibition of the outward (forward) mode of the NCX. | [3] |

| Selectivity Profile | ||||

| L-type Ca2+ Current (ICaL) | No significant effect at 10 µM | Canine Ventricular Myocytes | This compound did not significantly alter the L-type Ca2+ current. | [3][4] |

| Fast Inward Na+ Current (INa) | No significant effect at 10 µM | Canine Ventricular Myocytes | Indicated by no change in the maximum rate of depolarization (dV/dtmax). | [3][4] |

| Rapid Delayed Rectifier K+ Current (IKr) | Slight reduction at 3 µM | Canine Ventricular Myocytes | A minor inhibitory effect was observed on IKr. | [3][4] |

| Na+/K+ Pump | No effect | Canine Ventricular Myocytes | This compound did not influence the Na+/K+ pump activity. | [3][4] |

| Anti-arrhythmic Effects | ||||

| Early Afterdepolarization (EAD) Amplitude | Concentration-dependent decrease (3 and 10 µM) | Canine Papillary Muscle | Significantly reduced the amplitude of pharmacologically-induced EADs. | [3] |

| Delayed Afterdepolarization (DAD) Amplitude | Concentration-dependent decrease (3 and 10 µM) | Canine Purkinje Fibers | Significantly decreased the amplitude of pharmacologically-induced DADs. | [5] |

Detailed Experimental Protocols

The characterization of this compound's electrophysiological effects involved standard and specialized patch-clamp techniques in isolated cardiac myocytes.

Isolation of Canine Ventricular Myocytes

A standard enzymatic dissociation protocol is used to isolate single ventricular myocytes from the canine heart. This typically involves retrograde perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix and release individual cardiomyocytes.

Whole-Cell Patch-Clamp Recordings

Objective: To measure specific ion currents in isolated canine ventricular myocytes.

Methodology:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a control external solution.

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and measurement of transmembrane currents.

-

Specific voltage-clamp protocols are applied to isolate and measure different ion currents.

Measurement of NCX Current (INCX)

Protocol:

-

To isolate the NCX current, other major ion channels are blocked pharmacologically. The external solution typically contains blockers for Na+ channels (e.g., tetrodotoxin), Ca2+ channels (e.g., nifedipine), and K+ channels (e.g., Cs+ in the internal solution). The Na+/K+ pump is also inhibited (e.g., with ouabain).[4]

-

A voltage ramp protocol is applied, typically from a holding potential of -40 mV, ramping up to +60 mV and then down to -100 mV.[4][6]

-

The NCX current is identified as the Ni2+-sensitive current, by subtracting the current recorded in the presence of a high concentration of NiCl2 (e.g., 10 mM), a non-specific NCX blocker, from the control recording.[4][6]

-

The effect of this compound is determined by applying the compound and comparing the resulting Ni2+-sensitive current to the control.

Induction and Measurement of Afterdepolarizations

Early Afterdepolarizations (EADs):

-

EADs are typically induced in multicellular preparations like papillary muscles or Purkinje fibers.[3]

-

The preparation is superfused with a solution containing agents that prolong the action potential duration, such as an IKr blocker (e.g., dofetilide) and a barium salt to reduce the inward rectifier K+ current (IK1).[3][5]

-

The tissue is stimulated at a slow pacing rate to facilitate the development of EADs.[3][5]

-

Action potentials are recorded using sharp microelectrodes.

-

The effect of this compound on EAD amplitude and incidence is assessed by adding the compound to the superfusate.[3]

Delayed Afterdepolarizations (DADs):

-

DADs are often induced by creating a state of cellular Ca2+ overload.[5]

-

This can be achieved by superfusing the preparation (e.g., Purkinje fibers) with a solution containing a Na+/K+ pump inhibitor like strophanthidin or by rapid pacing.[5]

-

Action potentials are recorded to observe the appearance of DADs following the repolarization phase.

-

The effect of this compound on DAD amplitude and incidence is determined by its application to the superfusate.[5]

Experimental Workflow Diagram

Caption: A generalized workflow for the electrophysiological characterization of this compound in cardiac myocytes.

Conclusion

This compound is a highly selective inhibitor of the cardiac Na+/Ca2+ exchanger, with submicromolar potency for both forward and reverse modes of the transporter.[1][3] Its minimal effects on other key cardiac ion channels, such as the L-type Ca2+ channel and the fast Na+ channel, underscore its specificity.[3][4] By inhibiting NCX, this compound can mitigate cellular Ca2+ overload and consequently suppress both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[3][5] These findings highlight the potential of this compound as a valuable pharmacological tool for investigating the role of NCX in cardiac physiology and as a promising candidate for the development of novel anti-arrhythmic drugs. Further research is warranted to fully elucidate its therapeutic potential in various cardiovascular diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canine Myocytes Represent a Good Model for Human Ventricular Cells Regarding Their Electrophysiological Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Sodium-Calcium Exchanger (NCX) in Cardiac Arrhythmia: A Technical Guide

The sodium-calcium exchanger (NCX) is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiomyocytes. Operating in both forward (calcium extrusion) and reverse (calcium influx) modes, its activity is intrinsically linked to the cardiac action potential and intracellular sodium and calcium concentrations. In pathophysiological states, alterations in NCX expression and function are key contributors to the development of cardiac arrhythmias. This guide provides an in-depth analysis of the role of NCX in arrhythmogenesis, tailored for researchers, scientists, and drug development professionals.

Core Function and Arrhythmogenic Mechanisms

Under normal physiological conditions, the primary role of NCX is to extrude calcium from the myocyte during diastole (forward mode), contributing to cellular relaxation.[1][2] This process generates a net inward depolarizing current (INCX) that can influence the duration of the action potential plateau.[1] However, under conditions of intracellular sodium accumulation or significant membrane depolarization, the exchanger can operate in reverse mode, bringing calcium into the cell.[3]

The arrhythmogenic potential of NCX is primarily linked to its role in generating transient inward currents that can trigger ectopic beats. This occurs through two main mechanisms:

-

Delayed Afterdepolarizations (DADs): In states of cellular calcium overload, spontaneous calcium release from the sarcoplasmic reticulum (SR) during diastole is extruded by NCX operating in its forward mode.[2][4][5] This generates a transient inward current (Iti) that causes a brief depolarization of the cell membrane.[4][6] If this depolarization, known as a DAD, reaches the threshold for activation of voltage-gated sodium channels, it can trigger a premature action potential and subsequent arrhythmia.[5][7]

-

Early Afterdepolarizations (EADs): EADs are abnormal depolarizations that occur during the plateau or repolarization phase of the action potential.[7] Conditions that prolong the action potential duration, such as reduced repolarizing potassium currents, can create a window for the reactivation of L-type calcium channels. The resulting increase in intracellular calcium can enhance the inward INCX, further prolonging repolarization and contributing to the development of EADs.[2][6]

NCX in Specific Cardiac Arrhythmias

Alterations in NCX function are implicated in a variety of cardiac arrhythmias, most notably atrial fibrillation and ventricular arrhythmias associated with heart failure.

Atrial Fibrillation (AF): In patients with chronic AF, there is evidence of both enhanced SR calcium leak and upregulated NCX function.[8] This combination creates a substrate for increased DAD activity, which can act as triggers for the initiation and maintenance of AF.[8] The increased diastolic calcium leak, coupled with a more efficient extrusion via the upregulated NCX, leads to larger transient inward currents and a higher propensity for ectopic firing in the atria.[8]

Heart Failure-Associated Arrhythmias: Heart failure is often characterized by significant remodeling of cardiomyocyte calcium handling proteins. NCX1 expression and activity are frequently upregulated in the failing heart.[1][9][10] This upregulation is thought to be a compensatory mechanism to counteract the reduced calcium reuptake by the sarcoplasmic reticulum Ca2+-ATPase (SERCA). However, this increased reliance on NCX for calcium extrusion enhances the risk of DAD-mediated arrhythmias.[10][11] The failing heart is therefore more susceptible to ventricular tachycardia and other life-threatening arrhythmias.[9][12]

Quantitative Data on NCX in Cardiac Arrhythmia

The following table summarizes quantitative findings on the alterations of NCX expression and function in various models of cardiac arrhythmia.

| Condition | Species/Model | NCX1 Expression Change | NCX Current (INCX) Change | Key Findings & Reference |

| Chronic Atrial Fibrillation | Human Atrial Myocytes | Upregulated | Increased density | Enhanced SR Ca2+ leak and upregulated INCX contribute to DADs.[8] |

| Heart Failure | Rabbit (Aortic Insufficiency/Constriction) | ~2-fold increase (mRNA, protein) | ~2-fold increase | Upregulated NCX promotes contractile dysfunction and arrhythmogenesis.[11] |

| Heart Failure | Human Ventricular Myocytes | Increased | Substantial Ca2+ entry via NCX during the action potential. | Altered NCX function contributes to both systolic and diastolic dysfunction.[13] |

| Cardiac Hypertrophy | Transgenic Mice (overexpressing NCX1) | Increased | Increased | Increased susceptibility to ventricular arrhythmias.[14] |

| Dilated Cardiomyopathy & Coronary Artery Disease | Human Myocardium | Increased (mRNA, protein) | Not directly measured | Inverse correlation between diastolic performance and NCX1 protein levels.[9] |

Experimental Protocols

Measurement of NCX Current (INCX) using Patch-Clamp Electrophysiology

This protocol is adapted from methodologies described for measuring INCX in isolated cardiomyocytes.[15][16][17][18]

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., ventricular or atrial).

-

Electrophysiological Recording: Whole-cell patch-clamp technique is employed.

-

Solutions:

-

External Solution (K+-free): To minimize potassium currents, the external solution contains (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 0.33 NaH2PO4, 10 TEACl, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To block other currents, nisoldipine (to block ICaL), lidocaine (to block INa), and ouabain (to block the Na+/K+ pump) are added.[16]

-

Internal (Pipette) Solution: Contains (in mM): 100 CsOH, 20 TEA-Cl, 5 NaCl, 2 MgCl2, 5 EGTA, 4.94 CaCl2 (to buffer intracellular Ca2+), 1 Na2ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocol: A voltage ramp protocol is typically used. For example, from a holding potential of -40 mV, the membrane is depolarized to +60 mV, then hyperpolarized to -100 mV, and finally returned to the holding potential.[16]

-

INCX Isolation: The NCX current is defined as the Ni2+-sensitive current. After recording the total membrane current, 5-10 mM NiCl2 (a non-specific but effective NCX blocker at this concentration) is applied to the external solution to block INCX. The remaining current is the Ni2+-insensitive current. INCX is obtained by subtracting the Ni2+-insensitive current from the total current.[16][18]

Induction of DADs in Isolated Cardiomyocytes

This protocol is a generalized approach based on studies investigating triggered activity.[19][20]

-

Cell Preparation: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow for simultaneous measurement of intracellular calcium transients and membrane potential.

-

Experimental Conditions to Induce Calcium Overload:

-

High-frequency pacing: Pacing the myocytes at a high frequency can lead to an accumulation of intracellular calcium.

-

Pharmacological agents:

-

Application of a Na+/K+ pump inhibitor (e.g., strophanthidin or ouabain) leads to an increase in intracellular sodium, which in turn reduces the driving force for forward-mode NCX and promotes calcium overload.[19]

-

Enhancers of the late sodium current (e.g., anemone toxin II (ATX-II)) can also induce sodium-dependent calcium overload.[19]

-

Isoproterenol, a β-adrenergic agonist, can be used to increase SR calcium loading.

-

-

-

Recording: Simultaneous recordings of membrane potential (using current-clamp configuration of the patch-clamp technique) and intracellular calcium are performed.

-

Analysis: The occurrence of DADs (transient depolarizations following full repolarization) and triggered action potentials is quantified. The amplitude and frequency of spontaneous diastolic calcium release events are also analyzed.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving NCX in the context of cardiac arrhythmia.

References

- 1. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. mdpi.com [mdpi.com]

- 4. biomedres.us [biomedres.us]

- 5. droracle.ai [droracle.ai]

- 6. Frontiers | Calcium in the Pathophysiology of Atrial Fibrillation and Heart Failure [frontiersin.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Enhanced Sarcoplasmic Reticulum Ca2+-leak and Increased Na+-Ca2+-Exchanger Function Underlie Delayed Afterdepolarizations in Patients with Chronic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional Pathways and Potential Therapeutic Targets in the Regulation of Ncx1 Expression in Cardiac Hypertrophy and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered Na/Ca exchange activity in cardiac hypertrophy and heart failure: a new target for therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. β-Adrenergic Receptor Stimulated Ncx1 Upregulation is Mediated via a CaMKII/AP-1 Signaling Pathway in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]

ORM-10103: A Selective Na+/Ca2+ Exchanger Inhibitor for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10103 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiac myocytes.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its effects on cardiac electrophysiology. Detailed experimental protocols for assessing its activity are provided, alongside a summary of key quantitative data. Furthermore, this document presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological effects and research applications. The high selectivity of this compound for the NCX over other ion channels makes it a valuable pharmacological tool for investigating the role of the NCX in both normal cardiac function and pathological conditions such as cardiac arrhythmias.[3][4]

Introduction to this compound

The sodium-calcium exchanger (NCX) is a transmembrane protein that plays a crucial role in maintaining calcium equilibrium within cardiac cells.[2][3] It facilitates the exchange of sodium (Na+) for calcium (Ca2+) ions across the cell membrane. Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ out of the cell to promote muscle relaxation. However, under certain pathological conditions, such as intracellular Na+ overload, the exchanger can operate in the "reverse mode," bringing Ca2+ into the cell and contributing to cellular calcium overload, which can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias.[1][5]

This compound has emerged as a highly selective small molecule inhibitor of the NCX.[1][2] Its development has been a significant advancement in the field, as previous NCX inhibitors often lacked specificity, exhibiting off-target effects on other ion channels like the L-type calcium channel.[3][4] This high selectivity makes this compound an invaluable tool for elucidating the precise role of the NCX in cardiac physiology and pathophysiology.

Mechanism of Action and Selectivity

This compound exerts its pharmacological effect by directly binding to the NCX protein and inhibiting its function.[1] This inhibition affects both the forward and reverse modes of the exchanger.[1] By blocking the NCX, this compound can prevent the calcium extrusion in the forward mode and, more critically in the context of arrhythmias, inhibit the calcium influx in the reverse mode. This action helps to prevent the cellular calcium overload that is a key trigger for DADs.[5] Furthermore, by modulating intracellular calcium, this compound has also been shown to reduce the amplitude of early afterdepolarizations (EADs).[1]

A key feature of this compound is its high selectivity for the NCX. Studies have shown that even at high concentrations, this compound has no significant effect on the L-type Ca2+ current (ICaL) or the fast inward Na+ current.[1][6] While a slight inhibitory effect on the rapid delayed rectifier K+ current (IKr) has been noted at a concentration of 3 μM, its overall selectivity profile is superior to older NCX inhibitors.[1][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.

Table 1: Inhibitory Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current

| Parameter | Value (nM) | Cell Type | Reference |

| EC50 (Inward NCX Current) | 780 | Canine Ventricular Myocytes | [7] |

| EC50 (Outward NCX Current) | 960 | Canine Ventricular Myocytes | [7] |

Table 2: Effects of this compound on Early and Delayed Afterdepolarizations (EADs and DADs)

| Parameter | Concentration (μM) | Effect | Cell/Tissue Type | Reference |

| EAD Amplitude Reduction | 3 | Decreased from 19.3 ± 2.2 mV to 11.7 ± 2.4 mV | Canine Right Ventricular Papillary Muscle | [8] |

| EAD Amplitude Reduction | 10 | Decreased from 19.4 ± 3.3 mV to 9.5 ± 4.0 mV | Canine Right Ventricular Papillary Muscle | [8] |

| DAD Amplitude Reduction | 3 | Decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | Canine Purkinje Fibers | [8] |

| DAD Amplitude Reduction | 10 | Decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | Canine Purkinje Fibers | [8] |

Table 3: Selectivity Profile of this compound against Other Ion Channels

| Ion Channel/Current | Concentration (μM) | Effect | Cell Type | Reference |

| L-type Ca2+ Current (ICaL) | 10 | No significant change | Canine Ventricular Myocytes | [1][6] |

| Fast Na+ Current (INa) | 10 | No significant change in dV/dtmax | Canine Right Ventricular Papillary Muscle | [7] |

| Rapid Delayed Rectifier K+ Current (IKr) | 3 | Slightly diminished | Canine Ventricular Myocytes | [1][6] |

| Na+/K+ Pump | Not specified | No influence | Canine Ventricular Myocytes | [1][6] |

| Main K+ Currents | Not specified | No influence | Canine Ventricular Myocytes | [1][6] |

Experimental Protocols

Measurement of NCX Current in Canine Ventricular Myocytes

This protocol is adapted from the methodology described by Jost et al. (2013).

1. Cell Preparation:

-

Isolate single ventricular myocytes from adult canine hearts using standard enzymatic digestion protocols.

2. Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings at 37°C.

-

Use borosilicate glass pipettes with a resistance of 1.5-2.5 MΩ when filled with the pipette solution.

3. Solutions:

-

Pipette Solution (in mM): 100 CsOH, 20 NaCl, 5 MgATP, 2 MgCl2, 20 TEACl, 5 EGTA, 10 HEPES, 10 glucose (pH adjusted to 7.2 with aspartic acid).

-

Bath Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 1 NaH2PO4, 10 HEPES, 10 glucose, plus blockers for other currents (e.g., 1 μM nisoldipine for ICaL, 50 μM lidocaine for INa).

4. Voltage Protocol:

-

Hold the cell at a holding potential of -40 mV.

-

Apply a descending-ascending voltage ramp from +80 mV to -120 mV and back to +80 mV at a rate of 100 mV/s.

5. Isolation of NCX Current:

-

The NCX current (INCX) is defined as the Ni2+-sensitive current.

-

After recording the baseline current, apply 10 mM NiCl2 to the bath solution to block the NCX.

-

Subtract the current trace recorded in the presence of NiCl2 from the baseline trace to obtain the isolated NCX current.

6. Application of this compound:

-

Perfuse the cells with varying concentrations of this compound and repeat the voltage protocol and NCX current isolation steps to determine its inhibitory effect.

Induction and Measurement of Early Afterdepolarizations (EADs)

1. Tissue Preparation:

-

Dissect right ventricular papillary muscles from canine hearts and mount them in a tissue bath superfused with Tyrode's solution at 37°C.

2. EAD Induction:

-

Induce EADs by superfusing the tissue with a solution containing an IKr blocker (e.g., 1 μM dofetilide) and a barium salt to reduce IK1 (e.g., 100 μM BaCl2).

-

Pace the tissue at a slow cycle length (e.g., 2 seconds) to promote EAD formation.

3. Recording:

-

Record action potentials using standard sharp microelectrode techniques.

4. Application of this compound:

-

Once stable EADs are established, add this compound to the superfusion solution at desired concentrations and record the changes in EAD amplitude.

Induction and Measurement of Delayed Afterdepolarizations (DADs)

1. Tissue Preparation:

-

Isolate canine Purkinje fibers and place them in a tissue bath superfused with Tyrode's solution at 37°C.

2. DAD Induction:

-

Induce DADs by creating a condition of cellular calcium overload. This can be achieved by superfusing the fibers with a solution containing a Na+/K+ pump inhibitor, such as 0.2 μM strophanthin.

-

Apply a train of stimuli (e.g., 40 stimuli at a cycle length of 400 ms) followed by a pause to observe DADs.

3. Recording:

-

Record membrane potential using sharp microelectrodes.

4. Application of this compound:

-

After inducing DADs, introduce this compound into the superfusion solution and measure the change in DAD amplitude.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Signaling pathway of this compound in arrhythmia suppression.

Experimental Workflows

Caption: Experimental workflow for NCX current measurement.

Caption: Workflow for EAD and DAD suppression experiments.

Conclusion

This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger. Its ability to effectively reduce both early and delayed afterdepolarizations without significant off-target effects on other key cardiac ion channels makes it an exceptional pharmacological tool.[1][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core properties of this compound, detailed experimental methodologies for its evaluation, and a clear visualization of its mechanism of action. The continued investigation of this compound and similar selective NCX inhibitors holds significant promise for advancing our understanding of cardiac arrhythmia mechanisms and for the development of novel antiarrhythmic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

Investigating Calcium Homeostasis with ORM-10103: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ORM-10103, a selective inhibitor of the Na+/Ca2+ exchanger (NCX), and its application in the investigation of calcium homeostasis. This document consolidates key experimental findings, outlines detailed methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of cellular processes, including excitation-contraction coupling, neurotransmission, and gene expression. The precise regulation of intracellular Ca2+ concentration, known as calcium homeostasis, is paramount for normal physiological function. The sodium-calcium exchanger (NCX) is a key plasma membrane protein responsible for maintaining Ca2+ homeostasis by extruding Ca2+ from the cell.[1][2][3] Dysregulation of NCX activity is implicated in various pathological conditions, particularly in cardiovascular diseases such as arrhythmias and heart failure.[2][3]

This compound has emerged as a valuable pharmacological tool for studying the roles of NCX.[1][2][3] It is a potent and selective inhibitor of the NCX, demonstrating submicromolar EC50 values for both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger.[1][3][4] A significant advantage of this compound is its high selectivity for NCX over other ion channels, such as the L-type Ca2+ channel, which has been a limitation of previous NCX inhibitors.[1][2][3][4]

Mechanism of Action

This compound exerts its effects by directly inhibiting the NCX protein. This inhibition affects intracellular Ca2+ levels, particularly under conditions of Ca2+ overload. By blocking the primary Ca2+ extrusion mechanism in cardiac myocytes, this compound can prevent or reduce cellular damage associated with ischemia-reperfusion injury and suppress arrhythmias triggered by abnormal Ca2+ handling.[5][6][7][8]

Signaling Pathway of NCX Inhibition by this compound

Caption: this compound inhibits both forward and reverse modes of the NCX.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Inhibitory Potency of this compound on NCX

| Parameter | Value | Species/Cell Type | Reference |

| EC50 (Forward Mode) | 780 nM | Canine Ventricular Myocytes | [4] |

| EC50 (Reverse Mode) | 960 nM | Canine Ventricular Myocytes | [4] |

Table 2: Selectivity Profile of this compound

| Ion Channel/Transporter | Effect of this compound | Concentration | Species/Cell Type | Reference |

| L-type Ca2+ Current (ICaL) | No significant effect | 10 µM | Canine Ventricular Myocytes | [3][5] |

| Fast Na+ Current (INa) | No significant effect | 10 µM | Canine Ventricular Myocytes | [5] |

| Rapid Delayed Rectifier K+ Current (IKr) | Slight inhibition (20% block) | 3 µM | Canine Ventricular Myocytes | [3][4] |

| Inward Rectifier K+ Current (IK1) | No effect | 3 µM | Canine Ventricular Myocytes | [4] |

| Slow Delayed Rectifier K+ Current (IKs) | No effect | 3 µM | Canine Ventricular Myocytes | [4] |

| Transient Outward K+ Current (Ito) | No effect | 3 µM | Canine Ventricular Myocytes | [4] |

| Na+/K+ Pump | No effect | 3 µM | Canine Ventricular Myocytes | [4][5] |

Table 3: Effects of this compound on Arrhythmogenic Events

| Arrhythmia Model | Effect of this compound | Concentration | Species/Preparation | Reference |

| Early Afterdepolarizations (EADs) | Decreased amplitude | 3 and 10 µM | Canine Right Ventricular Papillary Muscle | [4][8] |

| Delayed Afterdepolarizations (DADs) | Decreased amplitude | 3 and 10 µM | Canine Right Ventricular Purkinje Fibers | [4][5] |

| Strophanthidin-induced DADs | Decreased amplitude | 3 and 10 µM | Canine Right Ventricular Purkinje Fibers | [4][8] |

| Ischemia/Reperfusion-induced Arrhythmias | Increased arrhythmia-free period, decreased extrasystoles | 10 µM | Langendorff-perfused Rat Hearts | [4] |

Experimental Protocols

This section details the methodologies for key experiments investigating the effects of this compound.

Electrophysiological Recordings in Isolated Cardiac Myocytes

Objective: To determine the effect of this compound on specific ion currents and action potentials.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from canine hearts.

-

Voltage Clamp: The whole-cell patch-clamp technique is used to record ion currents.

-

NCX Current (I_NCX): I_NCX is measured as the nickel-sensitive current. The cell is held at a specific holding potential, and a voltage ramp is applied. The current is recorded before and after the application of nickel chloride (NiCl2), a non-specific NCX blocker. The difference in current represents I_NCX. This compound is then perfused to determine its effect on this current.

-

L-type Ca2+ Current (I_CaL): I_CaL is elicited by depolarizing voltage steps from a holding potential of -40 mV to inactivate Na+ channels. Specific channel blockers are used to isolate I_CaL.

-

Other Ion Currents (IKr, IK1, IKs, Ito): Specific voltage protocols and pharmacological blockers are used to isolate and record each current.

-

-

Action Potential Recording: Action potentials are recorded using the current-clamp mode of the patch-clamp technique or with sharp microelectrodes in multicellular preparations.

-

Data Analysis: The effects of this compound at various concentrations are quantified by measuring changes in current amplitude, action potential duration, and other relevant parameters.

Experimental Workflow for Voltage Clamp Studies

Caption: A typical workflow for assessing the effect of this compound on ion channels.

Induction of Arrhythmias in Cardiac Preparations

Objective: To evaluate the anti-arrhythmic potential of this compound.

Methodology:

-

Preparation: Canine right ventricular papillary muscles or Purkinje fibers are dissected and mounted in an organ bath perfused with Tyrode's solution.

-

Induction of EADs: EADs are induced by a combination of slow pacing (e.g., 5-second cycle length) and perfusion with agents that prolong the action potential, such as dofetilide (an IKr blocker) and BaCl2 (an IK1 blocker).[4][8]

-

Induction of DADs: DADs are induced by rapid pacing in the presence of a Na+/K+ pump inhibitor, such as strophanthidin, to induce Ca2+ overload.[4][8]

-

This compound Application: Once stable arrhythmias are established, the preparation is superfused with increasing concentrations of this compound.

-

Recording: Intracellular action potentials are recorded using sharp microelectrodes.

-

Analysis: The amplitude and incidence of EADs and DADs are measured before and after the application of this compound.

Simulated Ischemia/Reperfusion in Isolated Myocytes

Objective: To investigate the protective effects of this compound against ischemia/reperfusion-induced Ca2+ dysregulation and cell death.

Methodology:

-

Cell Preparation: Isolated canine ventricular myocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Simulated Ischemia: Cells are perfused with an "ischemic" solution (low pH, high K+, glucose-free, and hypoxic) to mimic ischemic conditions.[6][7]

-

Simulated Reperfusion: After a period of simulated ischemia, the cells are perfused with normal Tyrode's solution to simulate reperfusion.

-

This compound Treatment: this compound is applied either before ischemia or during reperfusion to assess its protective effects.

-

Measurements:

-

Intracellular Ca2+: Diastolic and systolic Ca2+ levels are monitored using fluorescence microscopy.

-

Action Potentials: Action potentials are recorded simultaneously using microelectrodes.

-

Cell Viability: Cell viability is assessed at the end of the experiment (e.g., using trypan blue exclusion).

-

-

Analysis: Changes in Ca2+ transients, action potential morphology, and cell survival rates are compared between untreated and this compound-treated groups.[6][7]

Logical Flow of Ischemia/Reperfusion Experiments

Caption: Experimental design for evaluating this compound in simulated ischemia/reperfusion.

Conclusion

This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger. Its pharmacological profile makes it an invaluable tool for elucidating the role of NCX in calcium homeostasis and pathophysiology. The experimental data consistently demonstrate its ability to modulate intracellular Ca2+ levels and suppress arrhythmogenic events without the confounding off-target effects seen with less selective inhibitors. The detailed methodologies provided in this guide offer a framework for researchers to design and execute robust experiments to further investigate the therapeutic potential of NCX inhibition in cardiovascular and other diseases.

References

- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of selective NCX inhibition by this compound during simulated ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Depolarization: A Technical Guide to Early and Delayed Afterdepolarizations and the Role of NCX Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afterdepolarizations, aberrant depolarizations of the cardiomyocyte membrane, are fundamental to the genesis of cardiac arrhythmias. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), with a particular focus on the pivotal role of the sodium-calcium exchanger (NCX). We delve into the experimental methodologies used to study these phenomena and present a comprehensive summary of the quantitative effects of NCX inhibition as a potential antiarrhythmic strategy. Detailed signaling pathways, experimental workflows, and the logical framework of NCX inhibition are visualized through Graphviz diagrams to facilitate a deeper understanding of these complex processes.

Introduction to Afterdepolarizations

Afterdepolarizations are pathological voltage oscillations that occur during or after the repolarization phase of the cardiac action potential.[1] They are a primary cause of triggered activity, a form of ectopic beat generation that can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP) and ventricular tachycardia.[1][2] Two distinct types of afterdepolarizations are recognized based on their timing relative to the action potential:

-

Early Afterdepolarizations (EADs): These occur during phase 2 (plateau) or phase 3 (repolarization) of the action potential, manifesting as a slowing or reversal of the repolarization process.[1] EADs are typically associated with conditions that prolong the action potential duration (APD), creating a window for the reactivation of inward currents.[3]

-

Delayed Afterdepolarizations (DADs): These arise shortly after the completion of repolarization, during phase 4 (resting potential).[1] DADs are intrinsically linked to intracellular calcium (Ca²⁺) overload, which leads to spontaneous Ca²⁺ release from the sarcoplasmic reticulum (SR).[2]

The Sodium-Calcium Exchanger (NCX): A Key Player in Cardiac Electrophysiology

The sodium-calcium exchanger (NCX) is a bidirectional electrogenic transporter crucial for maintaining Ca²⁺ homeostasis in cardiomyocytes. It exchanges three sodium ions (Na⁺) for one Ca²⁺ ion across the sarcolemma. The direction of transport is dictated by the electrochemical gradients of Na⁺ and Ca²⁺ and the membrane potential.

-

Forward Mode (Ca²⁺ Efflux): Under normal diastolic conditions, with low intracellular Na⁺ and high extracellular Na⁺, NCX operates in the forward mode, extruding Ca²⁺ from the cell and generating a depolarizing inward current (I_NCX).

-

Reverse Mode (Ca²⁺ Influx): During the action potential upstroke, when the membrane potential is depolarized and intracellular Na⁺ concentration can rise, NCX can operate in the reverse mode, bringing Ca²⁺ into the cell in exchange for Na⁺ efflux, generating an outward current.

Dysregulation of NCX activity is a hallmark of several cardiac pathologies, including heart failure and arrhythmias, where it can contribute to Ca²⁺ overload and electrical instability.[4]

Signaling Pathways of Afterdepolarizations

Early Afterdepolarizations (EADs)

EADs arise from a delicate imbalance between inward and outward currents during the repolarization phase of the action potential. A reduction in repolarizing K⁺ currents or an enhancement of inward currents can prolong the APD, creating a voltage window where L-type Ca²⁺ channels (I_Ca,L) can recover from inactivation and reactivate, leading to a depolarizing oscillation. The inward current generated by the forward mode of NCX (I_NCX) also contributes to the net inward current that facilitates EAD formation.

Delayed Afterdepolarizations (DADs)

DADs are a direct consequence of SR Ca²⁺ overload. When the SR Ca²⁺ content exceeds a certain threshold, spontaneous Ca²⁺ release events (Ca²⁺ sparks) can occur during diastole. These sparks can propagate as Ca²⁺ waves, leading to a global increase in cytosolic Ca²⁺. This rise in Ca²⁺ activates the forward mode of NCX, which extrudes Ca²⁺ in exchange for Na⁺ influx, generating a transient inward current (I_ti) that depolarizes the membrane, causing a DAD.

Experimental Protocols for Studying Afterdepolarizations

Cardiomyocyte Isolation

The study of afterdepolarizations at the cellular level necessitates the isolation of viable cardiomyocytes. The following is a generalized protocol for the enzymatic dissociation of canine ventricular myocytes.

Solutions:

-

Ca²⁺-free Tyrode's solution (in mM): 138 NaCl, 4 KCl, 1 MgCl₂, 10 glucose, 0.33 NaH₂PO₄, 10 HEPES; pH 7.3 with NaOH.

-

Enzyme solution: Ca²⁺-free Tyrode's solution supplemented with collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).

-

KB solution (in mM): 85 KCl, 30 K₂HPO₄, 5 MgSO₄, 1 EGTA, 2 Na₂ATP, 5 pyruvic acid, 5 creatine, 20 taurine, 20 glucose; pH 7.2 with KOH.

Protocol:

-

Excise the heart from an anesthetized and heparinized animal and mount it on a Langendorff apparatus.

-

Perfuse retrogradely with Ca²⁺-free Tyrode's solution for 5-10 minutes to wash out the blood.

-

Switch to the enzyme solution and perfuse for 20-30 minutes until the heart becomes flaccid.

-

Dissect the desired ventricular tissue and mince it in KB solution.

-

Gently triturate the tissue pieces with a pipette to release individual myocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the cells to settle and then gradually reintroduce Ca²⁺ to a final concentration of 1.8 mM.

-

Store the Ca²⁺-tolerant myocytes in a suitable medium (e.g., M199) at room temperature for use within 8-12 hours.

Electrophysiological Recording (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for recording action potentials and ionic currents from single cardiomyocytes.

Solutions:

-

External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES; pH 7.4 with NaOH.

-

Pipette solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH.

Protocol:

-

Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a physiological temperature (35-37°C).

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the pipette solution.

-

Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

In current-clamp mode , record action potentials. EADs can be induced by prolonging the APD with I_Kr blockers (e.g., dofetilide) and/or I_Ca,L agonists (e.g., Bay K 8644). DADs can be induced by promoting Ca²⁺ overload with Na⁺/K⁺ pump inhibitors (e.g., ouabain or strophanthidin) and rapid pacing.[2][5]

-

In voltage-clamp mode , specific ionic currents can be isolated and measured using appropriate voltage protocols and pharmacological blockers. The NCX current (I_NCX) is typically measured as the Ni²⁺-sensitive current.[6]

Intracellular Calcium Imaging

Fluorescence microscopy with Ca²⁺-sensitive dyes is used to visualize and quantify intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events.

Protocol:

-

Incubate the isolated cardiomyocytes with a Ca²⁺ indicator dye, such as Fluo-4 AM (5-10 µM), for 20-30 minutes at room temperature.[7]

-

Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.

-

Mount the cells on a confocal or epifluorescence microscope equipped for live-cell imaging.

-

Excite the dye at its excitation wavelength (e.g., ~488 nm for Fluo-4) and record the emitted fluorescence.

-

Simultaneously record electrophysiological data to correlate Ca²⁺ signals with membrane potential changes.

NCX Inhibition as a Therapeutic Strategy

Given the central role of NCX in the genesis of both EADs and DADs, its inhibition has emerged as a promising antiarrhythmic strategy. By reducing the inward I_NCX, inhibitors can directly counteract the depolarizing currents that contribute to afterdepolarizations.

Mechanism of Antiarrhythmic Action

-

Suppression of DADs: By inhibiting the forward mode of NCX, these agents block the translation of spontaneous SR Ca²⁺ release into a depolarizing inward current, thereby reducing the amplitude of DADs and preventing the initiation of triggered action potentials.[5]

-

Suppression of EADs: NCX inhibitors can suppress EADs by reducing the net inward current during the plateau phase of the action potential, which helps to promote timely repolarization and prevent the reactivation of I_Ca,L.[4][8]

Quantitative Effects of NCX Inhibitors

Several pharmacological agents have been developed to selectively inhibit NCX. The following tables summarize the quantitative effects of some of these inhibitors on EADs and DADs in canine cardiac preparations.

Table 1: Effect of NCX Inhibitors on Early Afterdepolarizations (EADs)

| NCX Inhibitor | Concentration (µM) | Preparation | Method of EAD Induction | Effect on EAD Amplitude | Reference |

| SEA0400 | 1 | Canine Ventricular Papillary Muscle | 1 µM Dofetilide + 10 µM BaCl₂ | ↓ from 26.6 ± 2.5 mV to 14.8 ± 1.8 mV | [9] |

| This compound | 3 | Canine Ventricular Papillary Muscle | 1 µM Dofetilide + 100 µM BaCl₂ | Significant decrease | [8] |

| This compound | 10 | Canine Ventricular Papillary Muscle | 1 µM Dofetilide + 100 µM BaCl₂ | Further significant decrease | [8] |

Table 2: Effect of NCX Inhibitors on Delayed Afterdepolarizations (DADs)

| NCX Inhibitor | Concentration (µM) | Preparation | Method of DAD Induction | Effect on DAD Amplitude | Reference |

| SEA0400 | 1 | Canine Purkinje Fibers | 0.2 µM Strophanthidin | ↓ from 12.5 ± 1.7 mV to 5.9 ± 1.4 mV | [9] |

| This compound | 3 | Canine Purkinje Fibers | 0.2 µM Strophanthidin | ↓ from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | [5] |

| This compound | 10 | Canine Purkinje Fibers | 0.2 µM Strophanthidin | ↓ from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | [5] |

| ORM-10962 | 1 | Canine Purkinje Fibers | Digoxin | Decreased amplitude | [10] |

Table 3: Selectivity and IC₅₀ of NCX Inhibitors

| Inhibitor | Target | IC₅₀ / EC₅₀ | Species | Notes | Reference |

| SEA0400 | Inward I_NCX | EC₅₀ ≈ 31 nM | Mouse | Also inhibits L-type Ca²⁺ current at higher concentrations. | [11] |

| SEA0400 | Outward I_NCX | EC₅₀ ≈ 28 nM | Mouse | [11] | |

| This compound | Inward I_NCX | EC₅₀ ≈ 780 nM | Canine | No significant effect on L-type Ca²⁺ current. | [5] |

| This compound | Outward I_NCX | EC₅₀ ≈ 960 nM | Canine | [5] | |

| ORM-10962 | Forward Mode I_NCX | IC₅₀ = 55 nM | Canine | Highly selective for NCX. | [10] |

| ORM-10962 | Reverse Mode I_NCX | IC₅₀ = 67 nM | Canine | [10] |

Conclusion

Early and delayed afterdepolarizations represent fundamental mechanisms of cardiac arrhythmogenesis. The sodium-calcium exchanger plays a critical and multifaceted role in the generation of these pathological depolarizations, making it a compelling target for antiarrhythmic drug development. This guide has provided a detailed overview of the molecular pathways, experimental methodologies, and the quantitative impact of NCX inhibition. The continued development of highly selective NCX inhibitors holds promise for novel therapeutic strategies to combat a range of cardiac arrhythmias. The data presented herein underscore the importance of a thorough understanding of the intricate interplay between ion channels, intracellular calcium handling, and membrane potential in both physiological and pathological cardiac function.

References

- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A model for early afterdepolarizations: induction with the Ca2+ channel agonist Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early afterdepolarizations: mechanism of induction and block. A role for L-type Ca2+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Vicious Cycle: Unraveling the Role of Sodium-Calcium Exchange in Ischemia-Reperfusion Injury

A Technical Guide for Researchers and Drug Development Professionals

The restoration of blood flow to ischemic tissue, a process known as reperfusion, is a double-edged sword. While essential for salvaging cells from irreversible damage, it paradoxically triggers a cascade of events that can exacerbate tissue injury. This phenomenon, termed ischemia-reperfusion (I/R) injury, is a major contributor to the morbidity and mortality associated with cardiovascular diseases like myocardial infarction. At the heart of this complex pathophysiology lies a critical ion transporter: the sodium-calcium exchanger (NCX). This in-depth technical guide elucidates the pivotal role of NCX in the molecular mechanisms of I/R injury, providing a comprehensive resource for scientists and drug development professionals working to mitigate its devastating consequences.

The Operational Duality of the Sodium-Calcium Exchanger

The sodium-calcium exchanger is a bidirectional transmembrane protein crucial for maintaining intracellular calcium (Ca²⁺) homeostasis. Its direction of ion transport is dictated by the electrochemical gradients of sodium (Na⁺) and Ca²⁺ across the sarcolemma.

-

Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, the NCX operates predominantly in the forward mode, extruding one Ca²⁺ ion from the cell in exchange for the influx of three Na⁺ ions. This process is vital for removing the Ca²⁺ that enters the cardiomyocyte during each action potential, thereby facilitating muscle relaxation.

-

Reverse Mode (Ca²⁺ Influx): The direction of the exchanger can reverse when the intracellular Na⁺ concentration ([Na⁺]i) rises and/or the cell membrane depolarizes. In this reverse mode, the NCX transports Na⁺ out of the cell and Ca²⁺ into the cell. While this mode can play a physiological role under specific circumstances, its sustained activation during I/R injury is profoundly detrimental.[1][2][3]

Ischemia: Setting the Stage for NCX Reversal

During the ischemic phase, the lack of oxygen and nutrients disrupts cellular metabolism, leading to a cascade of events that favor the reversal of NCX function.

-

ATP Depletion and Na⁺/K⁺-ATPase Inhibition: The reduction in cellular ATP levels impairs the function of the Na⁺/K⁺-ATPase, the primary mechanism for extruding Na⁺ from the cell. This leads to a progressive accumulation of intracellular Na⁺.[4]

-

Intracellular Acidosis and Na⁺/H⁺ Exchanger Activation: Anaerobic glycolysis during ischemia results in the production of lactic acid and a subsequent drop in intracellular pH (acidosis). To counteract this, the Na⁺/H⁺ exchanger (NHE) is activated, which extrudes protons (H⁺) in exchange for Na⁺, further contributing to the rise in [Na⁺]i.[1][5]

-

Membrane Depolarization: The altered ionic environment and lack of ATP lead to depolarization of the cell membrane.

This combination of elevated intracellular Na⁺ and membrane depolarization creates a favorable electrochemical gradient for the NCX to operate in its reverse mode, priming the cell for a damaging influx of Ca²⁺ upon reperfusion.[1][6]

Reperfusion: The Calcium Onslaught

The restoration of blood flow at the onset of reperfusion triggers a rapid and massive influx of Ca²⁺ into the cardiomyocytes, a phenomenon largely mediated by the reverse-mode NCX. This sudden Ca²⁺ overload is a central event in I/R injury, initiating a multitude of downstream pathological processes.[7][8]

-

Mitochondrial Dysfunction: The excessive cytosolic Ca²⁺ is taken up by the mitochondria, leading to mitochondrial Ca²⁺ overload. This disrupts the mitochondrial membrane potential, impairs ATP synthesis, and promotes the generation of reactive oxygen species (ROS), further exacerbating cellular damage.[5][9][10]

-

Activation of Deleterious Enzymes: The elevated Ca²⁺ levels activate various enzymes that contribute to cellular injury, including proteases like calpains, which degrade cellular proteins, and phospholipases, which damage cell membranes.[11]

-

Hypercontracture and Cell Death: The sustained high levels of intracellular Ca²⁺ lead to cardiomyocyte hypercontracture, a state of irreversible contraction that disrupts the cellular architecture and leads to cell death through necrosis and apoptosis.[12][13]

-

Arrhythmias: The alterations in ion homeostasis and membrane potential caused by Ca²⁺ overload can lead to electrical instability and life-threatening arrhythmias.[2]

The signaling pathways involved in NCX-mediated ischemia-reperfusion injury are complex and interconnected. The following diagram illustrates the key events leading from ischemia to cellular injury.

Quantitative Data on Ion Dynamics and Cellular Injury

The following tables summarize key quantitative data from experimental studies investigating the role of NCX in ischemia-reperfusion injury.

Table 1: Intracellular Ion Concentrations in Myocardial Ischemia

| Parameter | Condition | [Na⁺]i (mmol/L) | [Ca²⁺]i (diastolic) | Reference |

| Rat Hearts | Control | 10.5 ± 0.6 | - | [14] |

| 30 min Ischemia | 25.0 ± 3.2 | - | [14] | |

| 15 min Reperfusion | 17.9 ± 3.7 | - | [14] | |

| Rat Hearts | Pre-ischemia | ~2 µmol/g wet weight | - | [15] |

| 27 min Ischemia | ~10.35 µmol/g wet weight | - | [15] | |

| Mouse Hearts | Baseline | - | Rises >5x | [16] |

| 15 min Ischemia | - | Normalizes | [16] | |

| 15 min Reperfusion | - | - | [16] |

Table 2: Effects of NCX Inhibitors on Ischemia-Reperfusion Injury

| Inhibitor | Model | Endpoint | Effect | Reference |

| KB-R7943 (5 µM) | Pig Coronary Occlusion | Infarct Size | 34% reduction | [13][17] |

| Rat Hearts | LDH Release | Reduced | [17] | |

| Rat Hearts | Contractile Dysfunction | Reduced | [17] | |

| SEA0400 | Rabbit Hearts | Infarct Size | Reduced | [4] |

| Rabbit Hearts | Post-ischemic Contractility | Improved | [4] |

Experimental Protocols for Studying NCX in Ischemia-Reperfusion Injury

A variety of experimental models are employed to investigate the role of the sodium-calcium exchanger in the complex pathophysiology of ischemia-reperfusion injury. These models range from in vitro studies using isolated cardiomyocytes to ex vivo perfused heart preparations and in vivo models of myocardial infarction. The following section provides an overview of the key experimental protocols utilized in this field of research.

Langendorff Perfused Heart Model of Ischemia-Reperfusion

The Langendorff apparatus allows for the study of the entire heart ex vivo, maintaining its physiological function through retrograde perfusion of the coronary arteries. This model is instrumental for assessing cardiac function, metabolism, and infarct size in a controlled environment.

Workflow for Langendorff Ischemia-Reperfusion:

Protocol Outline:

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal and the aorta is cannulated onto the Langendorff apparatus.[12][18][19]

-

Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow and maintained at 37°C.[19][20]

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a steady state.[20]

-

Baseline Measurements: Baseline cardiac function parameters, such as left ventricular developed pressure (LVDP), heart rate, and coronary flow, are recorded.

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[20]

-

Reperfusion: Perfusion is restored, and the heart is reperfused for a specific duration (e.g., 60-120 minutes).[20]

-

Functional Assessment: Cardiac function is monitored throughout the reperfusion period.

-

Infarct Size Determination: At the end of the experiment, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.[1][2][21]

Isolation of Adult Ventricular Myocytes for Simulated Ischemia

Studying isolated cardiomyocytes allows for the investigation of cellular and molecular mechanisms in a highly controlled environment, free from the influence of other cell types and systemic factors.

Protocol Outline:

-

Heart Digestion: The heart is perfused with a collagenase-containing solution via the Langendorff apparatus to digest the extracellular matrix.[7][22][23]

-

Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[7][24]

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological calcium concentrations to ensure their viability and tolerance.

-

Simulated Ischemia: Ischemia is typically simulated by perfusing the cells with a hypoxic, acidic, and substrate-free solution.

-

Reoxygenation: Reperfusion is mimicked by returning the cells to a normoxic, physiological pH solution with appropriate substrates.

-

Analysis: A variety of parameters can be assessed, including cell viability, intracellular ion concentrations, and contractile function.

Measurement of Intracellular Ion Concentrations

Accurate measurement of intracellular Na⁺ and Ca²⁺ is critical for understanding the role of NCX in I/R injury.

-

Intracellular Sodium ([Na⁺]i):

-

Fluorescent Indicators: Sodium-sensitive fluorescent dyes, such as Sodium-Binding Benzofuran Isophthalate (SBFI), are loaded into the cells. The fluorescence intensity, often measured ratiometrically, is proportional to the [Na⁺]i.[8][10][25]

-

²³Na Nuclear Magnetic Resonance (NMR): This technique allows for the non-invasive measurement of total intracellular sodium in intact hearts or isolated cells. Shift reagents are often used to distinguish between intracellular and extracellular sodium signals.[14][15][26]

-

-

Intracellular Calcium ([Ca²⁺]i):

Assessment of Cell Death and Injury

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the extracellular medium upon cell membrane damage. Measuring LDH activity in the perfusate or cell culture medium provides a quantitative measure of cytotoxicity.

-

TTC Staining for Infarct Size: As described in the Langendorff protocol, TTC staining is a standard method for quantifying myocardial infarct size. Viable tissue with intact dehydrogenase activity reduces the colorless TTC to a red formazan precipitate, while infarcted tissue remains unstained.[1][2][21]

-

TUNEL Assay for Apoptosis: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. This technique can be applied to tissue sections to identify and quantify apoptotic cells.[9][29][30][31][32]

NCX Isoforms in the Heart

The NCX family consists of three main isoforms: NCX1, NCX2, and NCX3. In the heart, NCX1 is the predominant isoform expressed in cardiomyocytes .[3][4][6][33][34] While transcripts for NCX2 and NCX3 have been detected at very low levels in cardiac tissue, their protein expression and functional significance in the context of cardiac I/R injury are considered to be minimal compared to NCX1.[33] Furthermore, alternative splicing of the SLC8A1 gene (which codes for NCX1) gives rise to several splice variants with tissue-specific expression and potentially different regulatory properties.[35][36] The differential expression and regulation of these splice variants in the context of cardiac pathophysiology is an active area of research.

Therapeutic Implications and Future Directions

The central role of reverse-mode NCX in mediating Ca²⁺ overload and subsequent cellular injury makes it an attractive therapeutic target for mitigating ischemia-reperfusion injury. The development of specific inhibitors that can selectively block the reverse mode of NCX without significantly affecting its crucial forward mode function holds great promise for cardioprotection.

Ongoing research focuses on:

-

Developing more selective NCX inhibitors: While agents like KB-R7943 and SEA0400 have demonstrated protective effects, the development of inhibitors with higher specificity and fewer off-target effects is a key priority.

-

Optimizing the timing of inhibitor administration: The therapeutic window for NCX inhibition appears to be critical, with administration at the onset of reperfusion showing the most benefit.[16]

-

Investigating the role of NCX in different organs: While this guide focuses on the heart, NCX-mediated injury is also implicated in I/R injury in other organs, such as the brain.[3]

-

Elucidating the role of NCX splice variants: A better understanding of the specific roles of different NCX1 splice variants in I/R injury could lead to more targeted therapeutic strategies.

References

- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. The Na+/Ca2+ exchanger in cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cardiac Na+-Ca2+ Exchanger: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizing sodium dynamics in isolated cardiomyocytes using fluorescent nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cardiacsignalinglab.bme.ucdavis.edu [cardiacsignalinglab.bme.ucdavis.edu]

- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 13. Effect of inhibition of Na(+)/Ca(2+) exchanger at the time of myocardial reperfusion on hypercontracture and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular sodium during ischemia and calcium-free perfusion: a 23Na NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Ratiometric imaging of calcium during ischemia-reperfusion injury in isolated mouse hearts using Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Langendorff heart - Wikipedia [en.wikipedia.org]

- 19. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Langendorff Experimental Protocols and I/R [bio-protocol.org]

- 21. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. A new approach to characterize cardiac sodium storage by combining fluorescence photometry and magnetic resonance imaging in small animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Intracellular sodium in cardiomyocytes using 23Na nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. mdpi.com [mdpi.com]

- 29. circ.ahajournals.org [circ.ahajournals.org]

- 30. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. genscript.com [genscript.com]

- 33. ahajournals.org [ahajournals.org]

- 34. Roles of Na+/Ca2+ exchanger 1 in digestive system physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Sodium-calcium exchanger (NCX-1) and calcium modulation: NCX protein expression patterns and regulation of early heart development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Cells expressing unique Na+/Ca2+ exchange (NCX1) splice variants exhibit different susceptibilities to Ca2+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]

ORM-10103: A Deep Dive into its Applications in Cardiovascular Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

ORM-10103 has emerged as a significant pharmacological tool in cardiovascular research, primarily due to its selective inhibition of the Na+/Ca2+ exchanger (NCX). This guide provides a comprehensive overview of its mechanism of action, experimental applications, and key quantitative data, offering valuable insights for scientists and researchers in the field.

Core Mechanism of Action

This compound is a selective inhibitor of the Na+/Ca2+ exchanger, a critical electrogenic transporter in cardiac myocytes responsible for maintaining calcium homeostasis.[1][2][3] The NCX facilitates the exchange of three sodium ions for one calcium ion across the cell membrane. Depending on the electrochemical gradients, it can operate in a forward (Ca2+ efflux) or reverse (Ca2+ influx) mode.[4] By inhibiting this exchanger, this compound can modulate intracellular calcium levels and influence the electrophysiological properties of heart cells.[3][5] This targeted action makes it a valuable compound for investigating the role of NCX in both normal cardiac function and pathological conditions like arrhythmias.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a clear comparison of its effects across different experimental models.

Table 1: Potency of this compound on Na+/Ca2+ Exchanger Current (I_NCX)

| Parameter | Species | Cell Type | Value | Citation |

| EC50 (outward I_NCX) | Canine | Ventricular Myocytes | 960 nM | [4] |

| EC50 (inward I_NCX) | Canine | Ventricular Myocytes | 780 nM | [4] |

Table 2: Effects of this compound on Triggered Arrhythmias

| Arrhythmia Type | Model | Concentration | Effect | Citation |

| Early Afterdepolarizations (EADs) | Canine Papillary Muscle | 3 µM | Significant decrease in amplitude | [4][5] |

| Early Afterdepolarizations (EADs) | Canine Papillary Muscle | 10 µM | Significant decrease in amplitude | [4][5] |

| Delayed Afterdepolarizations (DADs) | Canine Purkinje Fibers | 3 µM | Amplitude decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | [7] |

| Delayed Afterdepolarizations (DADs) | Canine Purkinje Fibers | 10 µM | Amplitude decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | [7] |

Table 3: Selectivity Profile of this compound

| Ion Channel/Transporter | Species | Concentration | Effect | Citation |

| L-type Ca2+ Current (I_CaL) | Canine Ventricular Myocytes | 10 µM | No significant change | [5][7] |

| Fast Inward Na+ Current (I_Na) | Canine Ventricular Myocytes | 10 µM | No significant change in dV/dtmax | [5] |

| Na+/K+ Pump | Canine Ventricular Myocytes | Not specified | No influence | [5] |

| Rapid Delayed Rectifier K+ Current (I_Kr) | Canine Ventricular Myocytes | 3 µM | Slightly diminished | [3][5] |

| Inward Rectifier K+ Current (I_K1) | Canine Ventricular Myocytes | 3 µM | Not influenced | [4] |

| Slow Delayed Rectifier K+ Current (I_Ks) | Canine Ventricular Myocytes | 3 µM | Not influenced | [4] |

| Transient Outward K+ Current (I_to) | Canine Ventricular Myocytes | 3 µM | Not influenced | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups involving this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols used in the study of this compound.

Single Ventricular Myocyte Isolation

-

Species: Canine (mongrel dogs)[5]

-

Procedure:

-

Hearts are excised and mounted on a Langendorff apparatus.

-

Perfusion with a Ca2+-free Tyrode's solution containing collagenase is performed to digest the extracellular matrix.

-

The ventricles are minced and gently agitated to release individual myocytes.

-

Cells are stored in a high-K+ solution until use.

-

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp and conventional microelectrode techniques are employed.[5]

-

Voltage Clamp for Ion Currents:

-

Target: Measurement of I_NCX, I_CaL, and various K+ currents.[5]

-

Protocol:

-

Single myocytes are patched with a glass micropipette.

-

The membrane potential is clamped at a holding potential (e.g., -40 mV for I_NCX).

-